2-(4-Benzylpiperazin-2-yl)ethanol
Overview
Description
2-(4-Benzylpiperazin-2-yl)ethanol is a chemical compound with the molecular formula C13H20N2O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzylpiperazin-2-yl)ethanol typically involves the reaction of piperazine with benzyl chloride followed by the introduction of an ethanol group. One common method involves the following steps:
N-Benzylation: Piperazine is reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form N-benzylpiperazine.
Hydroxylation: The N-benzylpiperazine is then reacted with ethylene oxide or ethylene chlorohydrin to introduce the ethanol group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzylpiperazin-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the piperazine ring.
Substitution: The benzyl group or the hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) or other nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Formation of benzylpiperazinone or benzylpiperazine aldehyde.
Reduction: Formation of N-benzylpiperazine or other reduced derivatives.
Substitution: Formation of various substituted piperazine derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Benzylpiperazin-2-yl)ethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Benzylpiperazin-2-yl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-Benzylpiperazine: Lacks the ethanol group but shares the benzyl and piperazine moieties.
2-(4-Methylpiperazin-2-yl)ethanol: Similar structure but with a methyl group instead of a benzyl group.
2-(4-Phenylpiperazin-2-yl)ethanol: Contains a phenyl group instead of a benzyl group.
Uniqueness
2-(4-Benzylpiperazin-2-yl)ethanol is unique due to the presence of both the benzyl and ethanol groups, which confer specific chemical and biological properties. This combination allows for a range of chemical modifications and interactions that are not possible with other similar compounds .
Biological Activity
2-(4-Benzylpiperazin-2-yl)ethanol, with the molecular formula C₁₃H₁₈N₂O and a molecular weight of approximately 220.31 g/mol, is a compound of significant interest in medicinal chemistry due to its interactions with various biological targets. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings from diverse research sources.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a benzyl group and an ethanol moiety. Its structural complexity allows for diverse chemical modifications, which can influence its biological activity.
Biological Activity Overview
Research indicates that this compound interacts with several neurotransmitter systems, particularly those involving serotonin and dopamine. These interactions suggest potential implications for mood regulation and cognitive functions.
- Neurotransmitter Modulation : The compound has been shown to affect serotonin and dopamine receptors, which are crucial in mood disorders and cognitive functions.
- Antioxidant Properties : Studies highlight its antioxidant capabilities, indicating potential protective effects against oxidative stress.
- Potential Antiviral Activity : Recent investigations have also explored its efficacy against viruses, particularly the Zika virus, where derivatives of this compound exhibited significant cytopathic effect (CPE) protection in cellular assays .
Case Studies and Experimental Data
-
Anticonvulsant Activity : In animal models, structural analogs of this compound were evaluated for anticonvulsant properties. The findings suggested that modifications to the piperazine moiety can significantly alter efficacy .
Compound Anticonvulsant Activity Lipophilicity (ClogP) 22 Moderate High 24 Low Low -
Antiviral Efficacy Against ZIKV : A study identified novel analogs based on this compound that demonstrated significant antiviral activity against ZIKV at low micromolar concentrations. These compounds reduced viral RNA replication and protein expression effectively .
Compound CPE Reduction Effect Concentration (µM) 3p Significant Low micromolar 4-amino derivative Moderate Micromolar
Applications in Medicinal Chemistry
The unique structural features of this compound make it a valuable candidate for developing pharmacological agents targeting central nervous system disorders, psychiatric conditions, and potential neuroprotective therapies. Its chirality also plays a crucial role in determining its interactions with biological targets, enhancing its utility in drug design .
Synthesis Approaches
The synthesis typically involves two primary steps:
- Formation of the piperazine ring.
- Introduction of the benzyl and ethanol groups through alkylation reactions.
These methods can be scaled for industrial applications using continuous flow reactors to optimize yield and purity.
Properties
IUPAC Name |
2-(4-benzylpiperazin-2-yl)ethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c16-9-6-13-11-15(8-7-14-13)10-12-4-2-1-3-5-12/h1-5,13-14,16H,6-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYKZUCYKKNQFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)CCO)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70966104 | |
Record name | 2-(4-Benzylpiperazin-2-yl)ethan-1-olato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70966104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
517866-77-2 | |
Record name | 4-(Phenylmethyl)-2-piperazineethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=517866-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Benzylpiperazin-2-yl)ethan-1-olato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70966104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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